molecular formula C12H11N3O4 B3832164 ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate

ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate

Cat. No. B3832164
M. Wt: 261.23 g/mol
InChI Key: YGEPQINLIMIKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate is a chemical compound that has been used in various scientific research applications. It is a hydrazone derivative of indole-2-carboxylic acid and has been found to have potential therapeutic properties.

Mechanism of Action

The mechanism of action of ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cholinesterase and cyclooxygenase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate has been found to have various biochemical and physiological effects. It has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to have antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate in lab experiments is its potential therapeutic properties. It has been found to have various activities that make it a promising candidate for further research. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate. One direction is to further investigate its potential as a cholinesterase inhibitor and as a neuroprotective agent. Another direction is to study its potential as an anticancer agent in combination with other drugs. Additionally, further research is needed to determine its safety and efficacy in vivo.

Scientific Research Applications

Ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate has been used in various scientific research applications. It has been found to have potential therapeutic properties and has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential as a cholinesterase inhibitor and as a neuroprotective agent.

properties

IUPAC Name

ethyl 2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(18)11(17)15-14-9-7-5-3-4-6-8(7)13-10(9)16/h3-6,13,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEPQINLIMIKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N=NC1=C(NC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxo-[N'-(2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazino]-acetic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate
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ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate
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ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate
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ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate
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ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate
Reactant of Route 6
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ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate

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